molecular formula C9H9N3OS B1620870 [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol CAS No. 352018-94-1

[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Cat. No.: B1620870
CAS No.: 352018-94-1
M. Wt: 207.25 g/mol
InChI Key: VBOIJMBXGUSRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is a heterocyclic compound with the molecular formula C9H9N3OS and a molecular weight of 207.25 g/mol . This compound features a thiazole ring fused with a pyrazine ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with 4-methylthiazole-5-carboxaldehyde in the presence of a base, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent reduction steps efficiently .

Chemical Reactions Analysis

Types of Reactions

[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole and pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrazine rings enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyrazinyl)-4-methylthiazole-5-carboxylic acid
  • 4-Methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid

Uniqueness

Compared to similar compounds, [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is unique due to its methanol functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4-methyl-2-pyrazin-2-yl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-6-8(5-13)14-9(12-6)7-4-10-2-3-11-7/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOIJMBXGUSRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380140
Record name [4-Methyl-2-(pyrazin-2-yl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352018-94-1
Record name 4-Methyl-2-(2-pyrazinyl)-5-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352018-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Methyl-2-(pyrazin-2-yl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol
Reactant of Route 2
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol
Reactant of Route 3
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol
Reactant of Route 4
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol
Reactant of Route 5
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol
Reactant of Route 6
Reactant of Route 6
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.